
2-Hexyl-4-pentynoic Acid
Descripción general
Descripción
2-Hexyl-4-pentynoic acid (HPTA) is a structural derivative of valproic acid (VPA), a well-known histone deacetylase (HDAC) inhibitor and antiepileptic drug. HPTA has emerged as a compound of significant interest due to its enhanced pharmacological properties compared to VPA. It demonstrates potent HDAC inhibition (IC50 = 13 µM) and unique mechanisms of action, including the induction of histone hyperacetylation, inhibition of DNA repair pathways (e.g., BRCA1-Rad51-mediated homologous recombination), and neuroprotective effects against glutamate-induced excitotoxicity . HPTA has shown promise in oncology as a radiosensitizer for breast cancer, requiring only 15 µM to achieve effects comparable to 500 µM VPA, thereby reducing toxicity risks .
Métodos De Preparación
Catalytic Cycloisomerization of Acetylenic Acids
Palladium(II)-Catalyzed Lactonization
The most efficient route to 2-hexyl-4-pentynoic acid involves Pd(II)-catalyzed cycloisomerization of acetylenic precursors. As demonstrated by Martínez de la Sierra et al. , a heterogeneous Pd(II)-AmP-MCF catalyst enables regioselective lactonization under mild conditions:
Reaction Conditions
-
Substrate : this compound (5)
-
Catalyst : 0.5 mol% Pd(II)-AmP-MCF
-
Solvent : Dichloromethane (CH₂Cl₂)
-
Temperature : 50°C
-
Time : 3 hours
The reaction proceeds via 5-exo-dig cyclization, forming a γ-lactone intermediate, followed by acid workup to regenerate the carboxylic acid (Table 1). Substitution at the α-position (hexyl group) necessitates elevated temperatures compared to shorter-chain analogs due to steric hindrance .
Table 1: Pd(II)-Catalyzed Cycloisomerization Performance
Substrate | Catalyst Loading | Temperature | Time | Yield |
---|---|---|---|---|
4-Pentynoic acid | 0.3 mol% | 40°C | 2 h | 97% |
This compound | 0.5 mol% | 50°C | 3 h | 97% |
5-Hexynoic acid | 0.5 mol% | 50°C | 24 h | 67% |
Leaching tests confirmed minimal Pd loss (4 ppm), ensuring catalyst reusability for four cycles without activity decline .
Alkylation of 4-Pentynoic Acid Precursors
Propargylation of Malonate Derivatives
An alternative approach involves alkylating 4-pentynoic acid precursors with hexyl groups. Building on methods for 2-hydroxy-4-pentynoic acid , diethyl 2-acetamidomalonate serves as a starting material:
Step 1: Propargylation
Step 2: Hydrolysis and Decarboxylation
-
Conditions : 6 M HCl, reflux
-
Intermediate : 2-Acetamido-4-pentynoic acid
-
Decarboxylation : Pyridine, 110°C
Oxidation of Alkyne-Terminated Alcohols
Jones Reagent-Mediated Oxidation
4-Pentynoic acid derivatives are accessible through oxidation of alkyne-containing alcohols. Adapted from ChemicalBook :
Reaction Protocol
-
Substrate : Pent-4-yn-1-ol
-
Oxidizing Agent : Jones reagent (CrO₃/H₂SO₄)
-
Solvent : Acetone
-
Temperature : 0°C → 20°C
For this compound, this method necessitates synthesizing 2-hexyl-pent-4-yn-1-ol via Grignard addition to propargyl alcohol, followed by oxidation (Figure 1).
Figure 1: Oxidation Pathway
-
Grignard Reaction :
Propargyl alcohol + HexylMgBr → 2-Hexyl-pent-4-yn-1-ol -
Jones Oxidation :
2-Hexyl-pent-4-yn-1-ol → this compound
Challenges and Optimization Strategies
Steric Effects in Alkylation
The hexyl group at the α-position introduces steric hindrance, slowing reaction kinetics. Key mitigations include:
-
Polar Solvents : CH₂Cl₂ enhances reactivity over THF or ethanol .
-
Catalyst Tuning : Higher Pd loadings (0.5 mol%) compensate for reduced turnover .
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
Aplicaciones Científicas De Investigación
Radiosensitization in Cancer Therapy
Mechanism of Action
HPTA has been identified as a promising radiosensitizer, particularly in the context of breast cancer. Research indicates that HPTA enhances the effectiveness of radiotherapy by inhibiting the homologous recombination repair pathway, specifically targeting the BRCA1-Rad51 complex. This inhibition leads to increased DNA double-strand breaks in cancer cells, making them more susceptible to radiation damage .
Case Studies and Findings
- A study demonstrated that low concentrations of HPTA (15 µM) could achieve similar effects to high concentrations of valproic acid (500 µM) in inhibiting breast cancer cell growth and sensitizing them to hydroxyurea treatment .
- Another investigation reported that HPTA, when administered alongside radiotherapy (RT), significantly reduced tumor volume in DMBA-induced breast cancer models. The combination therapy resulted in enhanced infiltration of immune cells and improved tumor response rates compared to RT alone .
Comparative Efficacy with Other Compounds
HPTA has been compared with other compounds like valproic acid (VPA) to evaluate its effectiveness as a radiosensitizer. The findings suggest that HPTA not only matches the efficacy of VPA but does so at significantly lower doses, thereby reducing potential side effects associated with higher dosages of traditional therapies .
Potential Applications Beyond Oncology
While the primary focus has been on its role in cancer therapy, HPTA also holds promise in other areas:
Summary Table of Research Findings
Mecanismo De Acción
El principal mecanismo por el cual el Ácido 2-hexil-4-pentinóico ejerce sus efectos es a través de la inhibición de las desacetilasas de histonas (HDAC). Esta inhibición lleva a un aumento de la acetilación de las histonas, lo que da como resultado una estructura de cromatina más relajada y una expresión génica alterada. Además, la inducción de la proteína de choque térmico 70 (HSP70) proporciona neuroprotección al estabilizar las proteínas y prevenir la agregación .
Compuestos similares:
Ácido valproico: Un inhibidor de HDAC bien conocido con amplias aplicaciones en la epilepsia y los trastornos del estado de ánimo.
Ácido butírico: Otro inhibidor de HDAC con funciones en la terapia contra el cáncer y los estudios de expresión génica.
Tricostatina A: Un potente inhibidor de HDAC utilizado ampliamente en la investigación para estudiar la regulación epigenética.
Singularidad: El Ácido 2-hexil-4-pentinóico es único debido a su doble papel en la inhibición de HDAC y la inducción de HSP70, proporcionando una combinación de modulación epigenética y neuroprotección que no se encuentra comúnmente en otros compuestos similares .
Comparación Con Compuestos Similares
Structural and Functional Analogues of VPA
HPTA belongs to a class of VPA derivatives designed to improve efficacy and reduce adverse effects. Key analogues include:
- (S)-2-Pentyl-4-pentynoic Acid (Compound III): A chiral analogue with HDAC IC50 ≈ 50 µM, 8-fold more potent than VPA, but associated with higher teratogenicity .
- (R)-Arundic Acid : Synthesized from racemic HPTA, but with inefficient production yields (27%) and enantiomeric purity challenges .
Pharmacological Potency
Compound | HDAC IC50 (µM) | Effective Dose (Cancer) | Neuroprotection (Glutamate Excitotoxicity) | Teratogenic Risk |
---|---|---|---|---|
VPA | 398 | 500 µM | No effect at 50 µM | Moderate |
HPTA | 13 | 15 µM | Full protection at 50 µM | High |
(S)-2-Pentyl-4-pentynoic Acid | ~50 | Not reported | Full protection at 50 µM | Very High |
Key Findings :
- HDAC Inhibition: HPTA is 30-fold more potent than VPA and 3.8-fold more potent than (S)-2-pentyl-4-pentynoic acid .
- Therapeutic Efficacy : At 15 µM, HPTA sensitizes breast cancer cells to radiotherapy by destabilizing BRCA1 and Rad51 proteins, mirroring the effect of 500 µM VPA .
- Neuroprotection: Both HPTA and (S)-2-pentyl-4-pentynoic acid (50 µM) prevent glutamate-induced neuronal death, whereas VPA lacks this activity .
Mechanisms of Action
- DNA Repair Inhibition : HPTA disrupts homologous recombination by reducing Rad51 and BRCA1 protein stability, enhancing radiation-induced DNA damage in cancer cells .
- Epigenetic Modulation : HPTA induces histone H3 hyperacetylation (6–7-fold increase) and upregulates HSP70, contributing to neuroprotection and antitumor effects .
- Metabolic Stability: The metabolite S-2-pentyl-4-pentynoic acid exhibits a 4.2-hour half-life in mice, outperforming VPA (1.4 hours) .
Toxicity and Limitations
- Teratogenicity: HPTA and (S)-2-pentyl-4-pentynoic acid pose higher risks of neural tube defects compared to VPA, linked to their stronger HDAC inhibition .
- Synthesis Challenges : Racemic HPTA requires multiple recrystallization steps for enantiomeric purification, complicating large-scale production .
Actividad Biológica
2-Hexyl-4-pentynoic acid (HPTA) is a derivative of valproic acid and has emerged as a significant compound in biomedical research, particularly due to its role as a histone deacetylase (HDAC) inhibitor. This article explores the biological activity of HPTA, focusing on its mechanisms, therapeutic potential, and relevant research findings.
HPTA functions primarily as an HDAC inhibitor, which plays a crucial role in the regulation of gene expression through the modification of histones. By inhibiting HDACs, HPTA promotes histone acetylation, leading to a more relaxed chromatin structure and enhanced transcriptional activity. This mechanism is vital for its therapeutic effects in cancer treatment.
Key Findings:
- IC50 Value : HPTA exhibits an IC50 value of 13 μM against HDACs, indicating its potency as an inhibitor .
- Histone Acetylation : In cerebellar granule cells, HPTA significantly increased acetylated histone H3 levels by up to 700% at higher concentrations (50-100 μM), compared to a 200% increase with valproic acid (100 μM) .
- Neuroprotection : HPTA has been shown to protect against glutamate-induced excitotoxicity in neuronal cultures, further supporting its neuroprotective properties .
Cancer Treatment
HPTA's ability to inhibit HDACs has been linked to its potential in cancer therapy, particularly in breast cancer models. Studies have demonstrated that lower doses of HPTA can achieve effects comparable to much higher doses of valproic acid.
- Breast Cancer : A study indicated that HPTA at 15 μM was as effective as 500 μM valproic acid in inhibiting growth and sensitizing breast cancer cells (MCF7) to hydroxyurea treatment . This suggests that HPTA may offer a lower-toxicity alternative for breast cancer therapy.
- Triple-Negative Breast Cancer : Research has shown that HPTA enhances the therapeutic effect of hydroxyurea specifically in triple-negative breast cancer cells, which are notoriously difficult to treat .
Radiotherapy Enhancement
HPTA has also been studied for its potential to enhance the efficacy of radiotherapy. In animal models, it was found that combining HPTA with radiation therapy led to significant tumor reduction compared to radiation alone .
Research Data
The following table summarizes key research findings related to the biological activity of HPTA:
Case Studies
- In Vitro Studies : In vitro experiments demonstrated that HPTA could induce DNA double-strand breaks and inhibit homologous recombination processes in breast cancer cells, suggesting a mechanism for its sensitizing effects on chemotherapy agents like hydroxyurea .
- In Vivo Models : Animal studies using DMBA-induced breast cancer models showed that administration of HPTA alongside radiotherapy significantly reduced tumor size and improved survival rates compared to controls .
Q & A
Basic Research Questions
Q. What is the neuroprotective mechanism of 2-hexyl-4-pentynoic acid, and how can it be experimentally validated?
- Mechanism : The compound inhibits histone deacetylases (HDACs) with an IC50 of 13 µM, leading to hyperacetylation of histones (e.g., H3 and H4) and induction of HSP70. This prevents glutamate-induced excitotoxicity in neurons by blocking NMDA receptor overactivation .
- Validation Methods :
- HDAC Inhibition : Use fluorometric or colorimetric HDAC activity assays with purified enzymes or cell lysates.
- Histone Acetylation : Western blotting with acetylated histone-specific antibodies in cultured neurons.
- Neuroprotection Assays : Measure neuronal viability (via MTT or LDH release) in glutamate-treated cerebellar granule cells .
Q. How does this compound compare to valproic acid (VPA) in potency and neuroprotective efficacy?
- Key Differences :
- Potency : this compound has a 30-fold lower IC50 for HDAC inhibition (13 µM vs. VPA’s 398 µM) .
- Efficacy : At 50 µM, it provides near-complete neuroprotection against glutamate toxicity, whereas VPA shows no significant effect at this concentration .
- Experimental Design : Dose-response curves in parallel assays for HDAC activity and neuronal survival.
Q. What methodologies are recommended for assessing epigenetic modifications induced by this compound in non-neuronal systems?
- Approach :
- Marine Fungal Induction : Treat Aspergillus versicolor cultures with the compound (e.g., 10–50 µM) to activate silent biosynthetic gene clusters.
- Metabolite Analysis : Extract secondary metabolites using solvent partitioning, purify via column chromatography, and identify structures via LC-MS and NMR .
Advanced Research Questions
Q. How does this compound enhance radiosensitivity in breast cancer cells?
- Mechanism : It destabilizes DNA repair proteins (e.g., BRCA1 and Rad51), shortening their half-life and impairing homologous recombination (HR) repair. This synergizes with radiation-induced DNA damage .
- Experimental Workflow :
- Protein Stability : Pulse-chase assays or cycloheximide treatment followed by Western blotting.
- HR Efficiency : GFP-based reporter assays (e.g., DR-GFP) to quantify HR repair capacity.
- Clonogenic Survival : Irradiate breast cancer cells (e.g., MCF-7) pre-treated with the compound and assess colony formation .
Q. What challenges exist in synthesizing enantiopure this compound, and how can they be addressed?
- Synthesis Issues :
- Low Yield : Early methods required five recrystallization cycles to achieve 90% enantiomeric excess (ee), yielding only 27% .
- Chiral Auxiliary Costs : Use of Oppolzer’s camphorsultam improved ee (>99%) but limited cost-effectiveness due to non-recyclable auxiliaries .
- Solutions :
- Asymmetric Catalysis : Explore transition-metal catalysts or enzymatic resolution for scalable enantioselective synthesis.
Q. How can in vivo models be optimized to evaluate this compound’s neuroprotective or radiosensitizing effects?
- Neuroprotection :
- Rodent Models : Induce excitotoxicity via kainic acid injection and administer the compound intraperitoneally. Assess histone acetylation (brain tissue immunohistochemistry) and behavioral outcomes .
- Radiosensitization :
- Xenograft Models : Implant BRCA1-deficient tumors in mice, combine compound administration with localized radiation, and monitor tumor growth and DNA damage markers (e.g., γH2AX foci) .
Q. What are the implications of combining this compound with other epigenetic modulators or DNA-damaging agents?
- Synergy Potential :
- HDAC Inhibitors + Radiation : Preclinical studies show enhanced apoptosis in breast cancer models via dual targeting of chromatin relaxation and DNA repair .
- Combination with PARP Inhibitors : Theoretical synergy in HR-deficient cancers; validate using viability assays and comet assays for DNA damage .
Q. Methodological Considerations
- Dosing in vivo : Plasma concentrations of 50 µM are achievable, as demonstrated in rodent studies, and align with therapeutic levels observed for VPA in epilepsy patients (300–700 µM) .
- Data Contradictions : While the compound consistently shows HDAC inhibition, its radiosensitizing effects may vary by cancer type (e.g., BRCA1-proficient vs. deficient cells). Always validate target protein expression (e.g., BRCA1, Rad51) before experimentation .
Propiedades
IUPAC Name |
2-prop-2-ynyloctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h2,10H,3,5-9H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQSBRQHALCSLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC#C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70914685 | |
Record name | 2-(Prop-2-yn-1-yl)octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96017-59-3 | |
Record name | Octanoic acid, 2-(2-propyn-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096017593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Prop-2-yn-1-yl)octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hexyl-4-pentynoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.